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molecular formula C7H5F2NO B103285 2,6-Difluorobenzamide CAS No. 18063-03-1

2,6-Difluorobenzamide

Cat. No. B103285
M. Wt: 157.12 g/mol
InChI Key: AVRQBXVUUXHRMY-UHFFFAOYSA-N
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Patent
US04560770

Procedure details

To 240 g of concentrated sulfuric acid and 24 ml of water are added dropwise, at room temperature, 100 g (0.72 mol) of 2,6-difluorobenzonitrile. The reaction mixture is stirred at 80°-85° C. for 12 hours, and then poured into 1.2 kg of ice-water; the mixture is stirred for 30 minutes and subsequently filtered. The crystals are washed neutral with water, and are afterwards dried at 85° C. in vacuo; yield: 91.0 g (80.6%), melting point: 140°-141.5° C.
Quantity
240 g
Type
reactant
Reaction Step One
Name
Quantity
24 mL
Type
solvent
Reaction Step One
Quantity
100 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
1.2 kg
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
S(=O)(=O)(O)[OH:2].[F:6][C:7]1[CH:14]=[CH:13][CH:12]=[C:11]([F:15])[C:8]=1[C:9]#[N:10]>O>[F:6][C:7]1[CH:14]=[CH:13][CH:12]=[C:11]([F:15])[C:8]=1[C:9]([NH2:10])=[O:2]

Inputs

Step One
Name
Quantity
240 g
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
Quantity
24 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
100 g
Type
reactant
Smiles
FC1=C(C#N)C(=CC=C1)F
Step Three
Name
ice water
Quantity
1.2 kg
Type
reactant
Smiles

Conditions

Stirring
Type
CUSTOM
Details
The reaction mixture is stirred at 80°-85° C. for 12 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture is stirred for 30 minutes
Duration
30 min
FILTRATION
Type
FILTRATION
Details
subsequently filtered
WASH
Type
WASH
Details
The crystals are washed neutral with water
CUSTOM
Type
CUSTOM
Details
are afterwards dried at 85° C. in vacuo

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
Smiles
FC1=C(C(=O)N)C(=CC=C1)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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